molecular formula C14H18F2N2O2 B5163212 ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate

ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate

Katalognummer: B5163212
Molekulargewicht: 284.30 g/mol
InChI-Schlüssel: OAHWRRYUPMJUML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate, also known as EFDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EFDP is a piperazine derivative that has been found to exhibit various pharmacological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.

Wirkmechanismus

The exact mechanism of action of ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a GABA-A receptor agonist, leading to increased GABAergic neurotransmission. This compound has also been found to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects. In addition, this compound has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. This compound has also been found to have low toxicity and good bioavailability. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

Ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate has several potential future directions for research. It may be further investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. This compound may also be investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases. In addition, further studies may be conducted to elucidate the exact mechanism of action of this compound and to investigate its safety and efficacy in human clinical trials.
Conclusion:
This compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticonvulsant, antinociceptive, and anxiolytic effects, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of this compound and to investigate its safety and efficacy in human clinical trials.

Synthesemethoden

Ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate can be synthesized through a multistep process involving the reaction of 2,5-difluorobenzylamine with ethyl chloroformate to form ethyl 2,5-difluorobenzylcarbamate. This intermediate compound is then reacted with piperazine to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(2,5-difluorobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Eigenschaften

IUPAC Name

ethyl 4-[(2,5-difluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-9-12(15)3-4-13(11)16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWRRYUPMJUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.